molecular formula C14H18O3 B1271234 4-(4-Tert-butylphenyl)-4-oxobutanoic acid CAS No. 35288-08-5

4-(4-Tert-butylphenyl)-4-oxobutanoic acid

Cat. No. B1271234
CAS RN: 35288-08-5
M. Wt: 234.29 g/mol
InChI Key: XJHBTHNAMOUNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05525736

Procedure details

tert-Butylbenzene 10e (99%, 4.3 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 120 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11e in 68% yield. 1H-NMR: 7.93 (d, 2H Ar--H); 7.48 (d, 2H, Ar--H); 3.30 (t, 2H, CH2CH2COOH); 2.81 (t, 2H, CH2CH2COOH); 1.34 (s, 9H, CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:11]1(=[O:17])[O:16][C:14](=[O:15])[CH2:13][CH2:12]1.[Al+3].[Cl-].[Cl-].[Cl-]>>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[O:17])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Extractive purification of the crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)CCC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.